2-(benzylsulfanyl)-4-nitro-N-(prop-2-en-1-yl)benzamide
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Overview
Description
2-(benzylsulfanyl)-4-nitro-N-(prop-2-en-1-yl)benzamide is an organic compound characterized by the presence of a benzylsulfanyl group, a nitro group, and a prop-2-en-1-yl substituent on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-nitro-N-(prop-2-en-1-yl)benzamide typically involves multiple steps:
Amidation: The nitro-substituted benzylsulfanylbenzene is then reacted with prop-2-en-1-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and amidation steps, ensuring consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Nucleophiles such as thiols or amines in the presence of a base for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylsulfanyl)-4-nitro-N-(prop-2-en-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group and the benzylsulfanyl moiety could contribute to its bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The nitro group can be a precursor to bioactive amines, and the benzylsulfanyl group might enhance the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the compound.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-nitro-N-(prop-2-en-1-yl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could be reduced to an amine, which might then interact with biological targets, while the benzylsulfanyl group could enhance binding affinity to specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-4-nitrobenzamide: Lacks the prop-2-en-1-yl group, which might affect its reactivity and biological activity.
4-nitro-N-(prop-2-en-1-yl)benzamide: Lacks the benzylsulfanyl group, potentially altering its chemical properties and applications.
2-(benzylsulfanyl)-N-(prop-2-en-1-yl)benzamide:
Uniqueness
2-(benzylsulfanyl)-4-nitro-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its functional groups
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-nitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-10-18-17(20)15-9-8-14(19(21)22)11-16(15)23-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,18,20) |
InChI Key |
RMYGQBXWUSIYNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2 |
Origin of Product |
United States |
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